molecular formula C26H17NO6 B357791 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide CAS No. 919739-48-3

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No. B357791
CAS RN: 919739-48-3
M. Wt: 439.4g/mol
InChI Key: JREPBIJLUXTRGX-UHFFFAOYSA-N
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Description

“N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It is a derivative of coumarin, a class of organic compounds that have been widely studied due to their diverse biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . Another study reported the synthesis of a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide through the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of “N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide” can be inferred from its name and the structures of similar compounds. It likely contains a 2H-chromen-2-one (coumarin) core, a benzofuran ring, and a benzodioxole ring .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been found to exhibit superior anti-inflammatory activity when compared to standard drugs like ibuprofen . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Antimicrobial Activity

The compound has shown high antimicrobial activity against certain strains of bacteria such as Staphyloccocus pneumoniae . This suggests its potential use in the development of new antimicrobial agents .

Antitumor Activity

Coumarin derivatives, which this compound is a part of, have demonstrated antitumor activity . This suggests that the compound could potentially be used in cancer treatment .

Anti-HIV Activity

Studies on coumarin derivatives have shown anti-HIV activity . This indicates that the compound could potentially be used in the treatment of HIV .

Antifungal Activity

Coumarin derivatives have shown antibacterial and antifungal activities . This suggests that the compound could potentially be used in the treatment of fungal infections .

Anticoagulant Activity

Coumarin derivatives have demonstrated anticoagulant effects . This suggests that the compound could potentially be used in the treatment of blood clotting disorders .

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress . This suggests that the compound could potentially be used in the treatment of diseases related to oxidative stress .

Anti Tubercular Activity

The compound has been evaluated for anti tubercular activity . This suggests its potential use in the treatment of tuberculosis .

Future Directions

The future directions for research on “N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by coumarin derivatives, these compounds may have potential applications in medicinal chemistry .

properties

IUPAC Name

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO6/c1-14-6-8-16-18(12-23(28)32-21(16)10-14)25-24(17-4-2-3-5-19(17)33-25)27-26(29)15-7-9-20-22(11-15)31-13-30-20/h2-12H,13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREPBIJLUXTRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

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